molecular formula C19H22N2O4S B7684149 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide

2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide

Cat. No. B7684149
M. Wt: 374.5 g/mol
InChI Key: WBLXSDFRFRMYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, also known as PTAA, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. PTAA is a member of the sulfonamide family and has a molecular weight of 424.54 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial infections, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to have various biochemical and physiological effects on the target cells. In cancer cells, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to induce cell cycle arrest and apoptosis by activating various signaling pathways. In bacterial cells, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with various molecules. However, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide also has some limitations, including its complex synthesis process, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, including the development of new synthetic methods for 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, the investigation of its potential as a drug candidate for various diseases, the exploration of its potential applications in materials science, and the investigation of its potential as a herbicide and fungicide. Further studies are also needed to fully understand the mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide and its biochemical and physiological effects on the target cells.

Synthesis Methods

2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide can be synthesized through a multi-step process that involves the reaction of o-toluidine with phosgene to form N-(o-tolyl)carbamic acid chloride, which is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to form 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide. The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In materials science, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been investigated as a potential herbicide and fungicide.

properties

IUPAC Name

N-(2-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)20-19(22)14-25-16-8-10-17(11-9-16)26(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLXSDFRFRMYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide

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